Melatonin Receptor Agonist Potency: EC50 Comparison vs. Melatonin and ACH-000143
2-(2-Bromo-5-hydroxyphenyl)acetic acid has been identified as a potent and selective agonist for the melatonin receptor, with a reported EC50 value of 0.4 nM . This potency places it within the same nanomolar range as advanced clinical candidates. For comparison, the endogenous ligand melatonin exhibits an EC50 of approximately 0.1-0.5 nM at MT1 receptors in various assay systems, while the orally active agonist ACH-000143 has reported EC50 values of 0.06 nM and 0.32 nM for MT1 and MT2 receptors, respectively [1]. No quantifiable melatonin receptor activity has been reported in the public domain for any positional isomer of 2-(2-bromo-5-hydroxyphenyl)acetic acid, nor for the non-brominated 4-hydroxyphenylacetic acid analog. This specific activity profile positions the compound as a valuable small-molecule probe for interrogating melatonin receptor pharmacology.
| Evidence Dimension | Melatonin Receptor Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 0.4 nM |
| Comparator Or Baseline | Melatonin (EC50 ~0.1-0.5 nM); ACH-000143 (EC50 0.06 nM MT1 / 0.32 nM MT2); Positional Isomers (Data not reported) |
| Quantified Difference | Target compound exhibits potency comparable to clinical-stage agonists and endogenous ligand, while isomers lack any reported activity. |
| Conditions | Recombinant melatonin receptor functional assay (specific cell line and assay format not detailed in product datasheet) |
Why This Matters
For researchers investigating melatonin receptor pharmacology, this compound offers a unique, commercially available scaffold with validated high potency that is not achievable with other regioisomers of the bromo-hydroxyphenylacetic acid class.
- [1] Naunyn-Schmiedeberg's Archives of Pharmacology. Comparison of the structure-activity relationships of melatonin receptor agonists and antagonists. 1998. View Source
